3-Cyclopentylpyrimido[1,2-B]indazole
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Overview
Description
3-Cyclopentylpyrimido[1,2-B]indazole is a heterocyclic compound featuring a fused tricyclic structure composed of a pyrimidine ring and an indazole moiety. This compound has garnered significant attention due to its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylpyrimido[1,2-B]indazole typically involves the condensation of 3-amino-1H-indazole with various carbonyl compounds. Commonly used catalysts include copper sulfate pentahydrate (CuSO4·5H2O), aluminum triflate (Al(OTf)3), and copper acetate (Cu(OAc)2) . The reaction conditions often involve heating the reactants in the presence of these catalysts to facilitate the formation of the desired tricyclic structure.
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentylpyrimido[1,2-B]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like bromine (Br2) or alkyl halides
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Br2 in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
3-Cyclopentylpyrimido[1,2-B]indazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting monoamine oxidase (MAO) and phosphodiesterase 10A (PDE10A)
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties
Mechanism of Action
The mechanism of action of 3-Cyclopentylpyrimido[1,2-B]indazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Indazole: A structurally related compound with similar pharmacological properties.
Pyrimido[1,2-B]indazole Derivatives: Compounds with different substituents on the pyrimidine or indazole rings
Uniqueness: 3-Cyclopentylpyrimido[1,2-B]indazole is unique due to its specific cyclopentyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other pyrimido[1,2-B]indazole derivatives .
Properties
CAS No. |
90253-57-9 |
---|---|
Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-cyclopentylpyrimido[1,2-b]indazole |
InChI |
InChI=1S/C15H15N3/c1-2-6-11(5-1)12-9-16-15-13-7-3-4-8-14(13)17-18(15)10-12/h3-4,7-11H,1-2,5-6H2 |
InChI Key |
WPHBYTVGMPXQOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CN3C(=C4C=CC=CC4=N3)N=C2 |
Origin of Product |
United States |
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